

assessing the equivalence of generic glyphosate isopropylammonium formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glyphosate isopropylammonium

Cat. No.: B15580403 Get Quote

A Comparative Guide to Generic Glyphosate Isopropylammonium Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic **glyphosate isopropylammonium** formulations, assessing their equivalence to brand-name alternatives. The information is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions.

Executive Summary

Glyphosate, the world's most widely used herbicide, is a non-selective, systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants but is absent in animals, which contributes to glyphosate's low direct toxicity to mammals.[1] The isopropylamine salt of glyphosate is a common formulation in many commercial products. Following the expiration of patents on the original brand-name formulations, numerous generic versions have entered the market. This guide evaluates the equivalence of these generic formulations based on their physicochemical properties, efficacy, and toxicological profiles.

Data Presentation

Physicochemical Properties

A comparison of the fundamental physical and chemical properties of glyphosate and its isopropylamine salt is crucial for understanding the behavior of its formulations.

Property	Glyphosate	Glyphosate Isopropylamine Salt
Molecular Weight	169.1 g/mol	228.2 g/mol
Physical State	Solid, crystals	Powder
Color	White	White
Odor	Odorless	Odorless
Melting Point	230°C (decomposes)	143–164°C and 189–223°C (two stages)
Water Solubility (25°C)	12,000 mg/L	1,050,000 mg/L (pH 4.3)
Log Kow	<-3.4	-5.4
Vapor Pressure (25°C)	9.8×10−8 mmHg	1.58×10−8 mmHg

Source: Agency for Toxic Substances and Disease Registry (ATSDR)[2][3][4]

Efficacy Comparison

Field studies have consistently demonstrated that generic glyphosate formulations provide weed control comparable to brand-name products when applied at equivalent acid equivalent (a.e.) rates.

Study Reference	Brand-Name Product(s)	Generic Product(s)	Key Findings
University of Nebraska-Lincoln	Roundup Ultra®, Roundup UltraDRY®, Roundup UltraMAX®, Roundup WeatherMAX®, Touchdown w/IQ®	Cornerstone®, Clearout 41 Plus®, GlyphoMAX®, Glyfos Xtra®, Glyphomax Plus®	All herbicides provided excellent weed control (>90%) with no significant difference between brand-name and generic products.
Texas A&M Transportation Institute	Roundup PROMAX®	Various generic formulations	Generic products with similar formulations often proved equivalent in performance to branded products.
Iowa State University	Roundup UltraMax®	Glyphomax Plus®, Touchdown IQ®	Weed control with equivalent rates of different brands of glyphosate was similar in 91% of the comparisons.

Toxicological Profile

The acute toxicity of glyphosate is generally low for mammals. However, the complete formulation, including adjuvants, can have a higher toxicity than the active ingredient alone.

Formulation	Test Animal	LD50 (Oral)	Toxicity Classification
Pure Glyphosate	Rat	>5,000 mg/kg	Low
Mouse	>10,000 mg/kg	Very Low	
Goat	3,530 mg/kg	Low	-
Glyphosate Isopropylamine Salt	Rat	>5,000 mg/kg	Very Low
Roundup® (Original Formulation)	Rat	Varies by specific product, often influenced by surfactant	Generally low to very low
Roundup WeatherMAX®	Rat	Varies by specific product	Generally low to very low

Note: The toxicity of formulated products is significantly influenced by the type and concentration of surfactants, such as polyoxyethyleneamine (POEA), which can be more toxic than glyphosate itself.[5] A study comparing two Roundup formulations found differences in toxicity to larval anurans, likely due to variations in their surfactant packages.[6]

Impurity Profiling

The assessment of impurities is a critical aspect of establishing the equivalence of generic products. Impurities can arise from the manufacturing process and may include starting materials, by-products, and degradation products. Regulatory bodies like the US Food and Drug Administration (FDA) have established guidelines for the identification and qualification of impurities in drug products.[7] While this is a standard practice in the pharmaceutical industry, public domain data specifically comparing the impurity profiles of brand-name versus generic **glyphosate isopropylammonium** formulations is not readily available, as this information is often proprietary. The presence of different impurities could potentially influence both the efficacy and the toxicological profile of a formulation.

Experimental Protocols

Herbicide Efficacy Field Trial

This protocol outlines a standard procedure for conducting a field trial to compare the efficacy of different glyphosate formulations.

Objective: To evaluate and compare the weed control efficacy of a generic **glyphosate isopropylammonium** formulation against a brand-name reference product.

Methodology:

- Site Selection: Choose a location with a uniform and well-established population of the target weed species. The soil type and environmental conditions should be representative of the intended use area.
- Experimental Design: A randomized complete block design with a minimum of four replications is recommended.
- Treatments:
 - Untreated Control (no herbicide application).
 - Brand-Name Glyphosate Isopropylammonium (at recommended label rate).
 - Generic Glyphosate Isopropylammonium (at an equivalent acid equivalent rate to the brand-name product).
 - Include rates at half and double the recommended rate for both products to assess doseresponse.
- Plot Size: Individual plots should be of a size that allows for representative weed populations and minimizes spray drift between plots (e.g., 3m x 10m).
- Application: Apply herbicides using a calibrated backpack sprayer with appropriate nozzles
 to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind
 speed) at the time of application.
- Data Collection: Assess weed control at set intervals after treatment (e.g., 7, 14, 21, and 28 days). Visual ratings of percent weed control (0% = no control, 100% = complete kill) and/or

measurements of weed biomass are common assessment methods.

 Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.

Acute Oral Toxicity Study (LD50)

This protocol is a generalized guideline for determining the acute oral median lethal dose (LD50) of a glyphosate formulation in rats, following established regulatory testing guidelines.

Objective: To determine the LD50 of a generic **glyphosate isopropylammonium** formulation and compare it to that of a brand-name product.

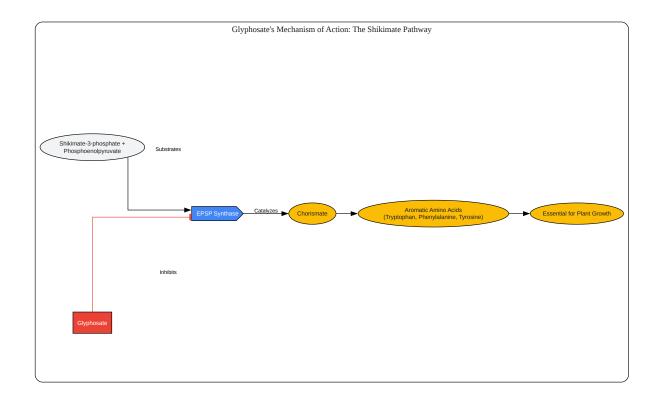
Methodology:

- Test Animals: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley or Wistar),
 with an equal number of males and females.
- Acclimation: Acclimate the animals to the laboratory conditions for at least five days before the study begins.
- Dose Preparation: Prepare a range of dose levels of the test and reference glyphosate formulations. The vehicle used for dilution should be inert (e.g., water or corn oil).
- Administration: Administer a single oral dose of the formulation to each animal via gavage.
- Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights before dosing and at the end of the observation period.
- Necropsy: Perform a gross necropsy on all animals at the end of the study.
- Data Analysis: Calculate the LD50 value and its 95% confidence interval using appropriate statistical methods (e.g., probit analysis).

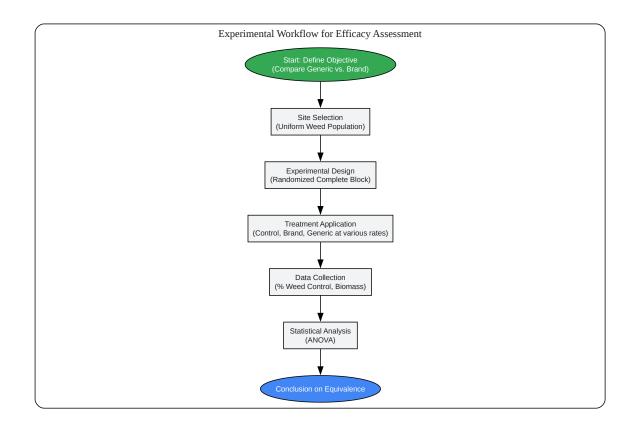
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Glyphosate Analysis

This method is commonly used for the quantitative analysis of glyphosate in formulations.

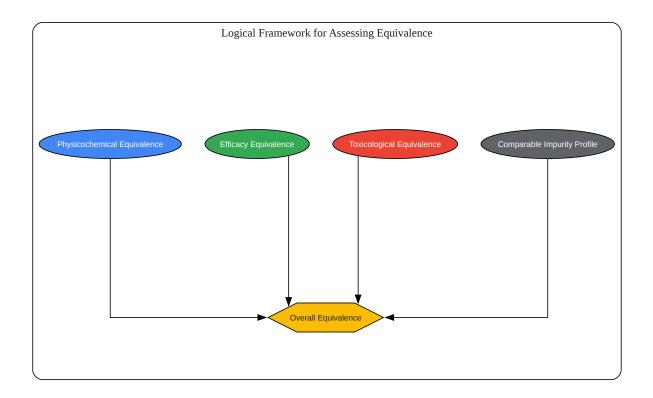
Objective: To determine the concentration of glyphosate in a generic isopropylammonium salt formulation.


Methodology:

- Sample Preparation: Accurately weigh a portion of the herbicide formulation and dilute it with deionized water to a known volume to bring the glyphosate concentration within the calibration range.
- Derivatization: Glyphosate requires derivatization to be detected by fluorescence. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is typically carried out in a borate buffer.[8][9]
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a fluorescence detector.
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detection: Fluorescence detector set at an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.[9]
- Calibration: Prepare a series of calibration standards of known glyphosate concentrations and derivatize them in the same manner as the samples.
- Quantification: Construct a calibration curve by plotting the peak area against the
 concentration of the standards. Determine the concentration of glyphosate in the sample by
 comparing its peak area to the calibration curve.



Visualizations



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 2. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta -Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION Toxicological Profile for Glyphosate NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Roundup is more toxic than glyphosate | The Detox Project [detoxproject.org]
- 6. Comparative toxicity of two glyphosate formulations (original formulation of Roundup® and Roundup WeatherMAX®) to six North American larval anurans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA evaluation of impurities in generics [gabionline.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- To cite this document: BenchChem. [assessing the equivalence of generic glyphosate isopropylammonium formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580403#assessing-the-equivalence-of-generic-glyphosate-isopropylammonium-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com